

2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acid

CAS 913839-73-3

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Compound of Interest

Compound Name: 2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acid

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An In-depth Technical Guide to **2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acid** (CAS 913839-73-3)

Executive Summary

This technical guide provides a comprehensive overview of **2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acid**, a fluorinated heterocyclic compound of significant interest in modern chemical research. The strategic incorporation of a trifluoromethyl group onto the pyridine scaffold imparts unique physicochemical properties that are highly sought after in the development of novel pharmaceuticals and agrochemicals. This document details the compound's properties, outlines robust synthetic strategies, explores its diverse applications as a versatile chemical building block, and provides standardized protocols for its analytical characterization and handling. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage this valuable intermediate in their discovery programs.

The Trifluoromethyl-Pyridine Scaffold: A Pillar of Modern Chemistry

The confluence of a pyridine ring and a trifluoromethyl (CF₃) group creates a privileged structural motif in contemporary medicinal and agricultural chemistry. The pyridine core is a ubiquitous pharmacophore, present in numerous biologically active molecules, while the CF₃ group acts as a powerful modulator of molecular properties.

The Influence of the Trifluoromethyl Group: The introduction of a CF₃ group can profoundly and beneficially alter a molecule's profile.[1][2] Its strong electron-withdrawing nature and high lipophilicity can lead to:

- Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism, which can prolong a drug's half-life.[2][3]
- Increased Lipophilicity: This can improve a molecule's ability to cross cellular membranes, a critical factor for bioavailability.[2][4]
- Improved Binding Affinity: The CF₃ group can engage in unique interactions with protein targets and alter the acidity or basicity of nearby functional groups, potentially strengthening binding.[1][2]

2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acid, with its reactive carboxylic acid handle, serves as an exemplary building block, allowing chemists to readily incorporate this advantageous scaffold into more complex molecular designs.[5]

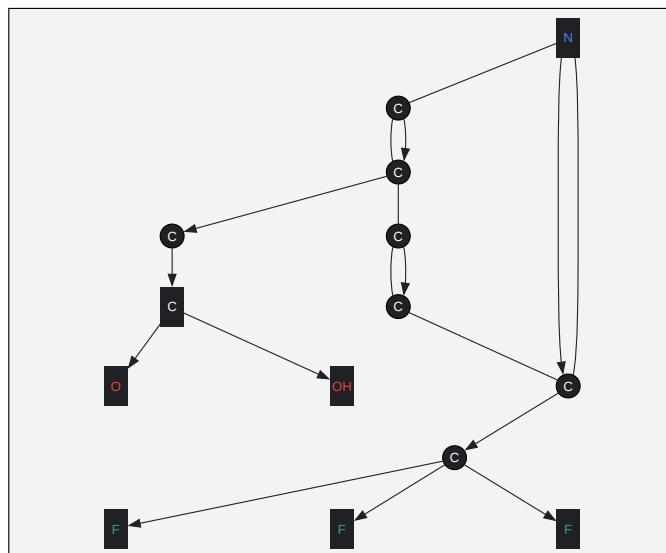
Physicochemical and Structural Characteristics

A precise understanding of the compound's fundamental properties is essential for its effective use in synthesis and research.

Property	Value	Source(s)
CAS Number	913839-73-3	[6] [7]
Molecular Formula	C ₈ H ₆ F ₃ NO ₂	
Molecular Weight	205.14 g/mol	[8]
Synonyms	[6-(trifluoromethyl)-3-pyridinyl]acetic acid	
Predicted pKa	3.78 ± 0.10	[9]
Predicted Boiling Point	250.8 ± 35.0 °C	[9]
Predicted Density	1.428 ± 0.06 g/cm ³	[9]
Classification	Heterocyclic Building Block, Carboxylic Acid	[5]

Chemical Structure

The structure combines the aromatic pyridine ring with a trifluoromethyl group at the 6-position and an acetic acid moiety at the 3-position.



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Caption: Chemical structure of **2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acid**.

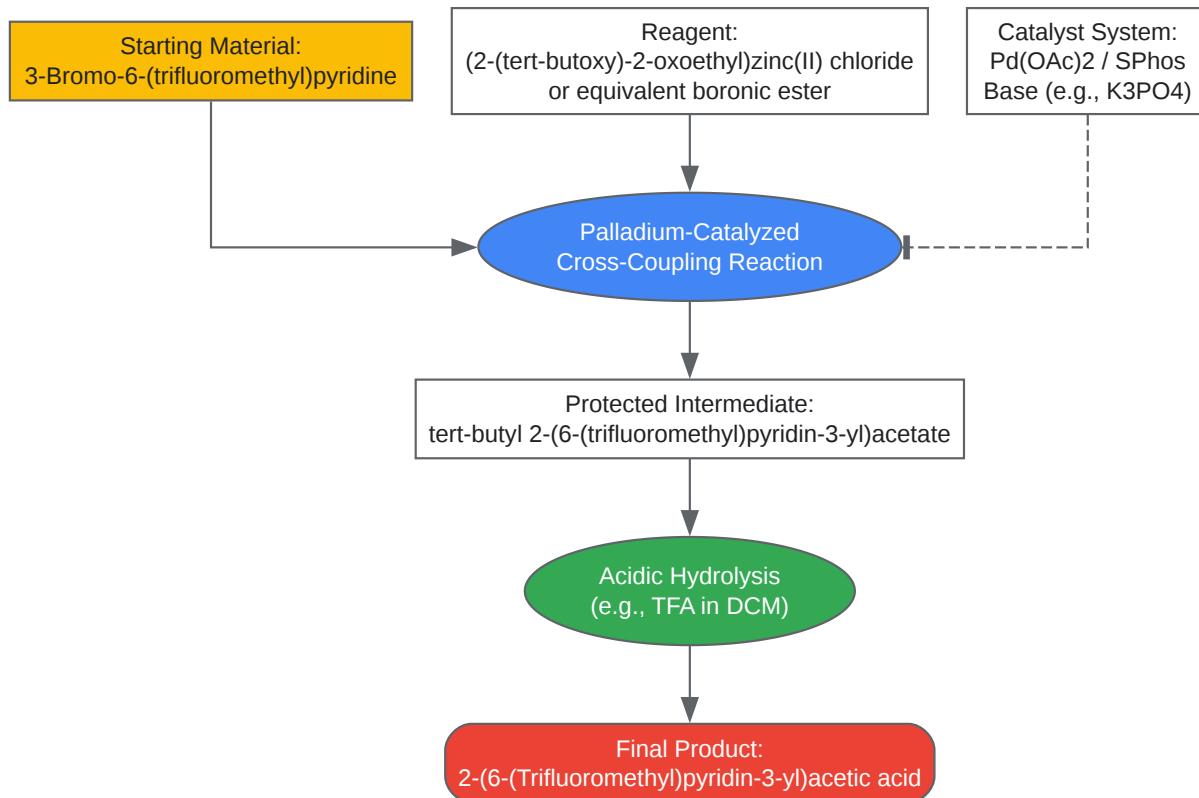
Synthesis and Manufacturing Strategies

The synthesis of trifluoromethylpyridines can be challenging, but several reliable strategies have been developed.[4][10] While a direct, published one-pot synthesis for this specific molecule is not readily available, a logical and robust approach involves modern cross-coupling methodologies, which are foundational to carbon-carbon bond formation.

A highly plausible route is the Palladium-catalyzed Suzuki or Negishi cross-coupling reaction. [11][12] This strategy involves coupling a halo-substituted trifluoromethylpyridine with an organometallic reagent bearing the acetic acid or a protected equivalent. The causality for this choice lies in the high functional group tolerance and reliability of palladium catalysts.[13]

Proposed Synthetic Workflow: Suzuki Cross-Coupling

This workflow represents a standard, field-proven approach for synthesizing pyridylacetic acid derivatives.[14]

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Caption: Proposed Suzuki cross-coupling workflow for synthesis.

Detailed Experimental Protocol (Hypothetical)

- Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., Argon), add 3-bromo-6-(trifluoromethyl)pyridine (1.0 equiv), a suitable boronic ester or zinc reagent for the acetate group (1.2 equiv), Palladium(II) acetate (0.02 equiv), and a suitable phosphine ligand like SPhos (0.04 equiv).
- Solvent and Base: Add a degassed solvent mixture (e.g., Toluene/Water) and a base such as potassium phosphate (3.0 equiv).
- Coupling Reaction: Heat the mixture with stirring (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS until the starting halide is consumed.

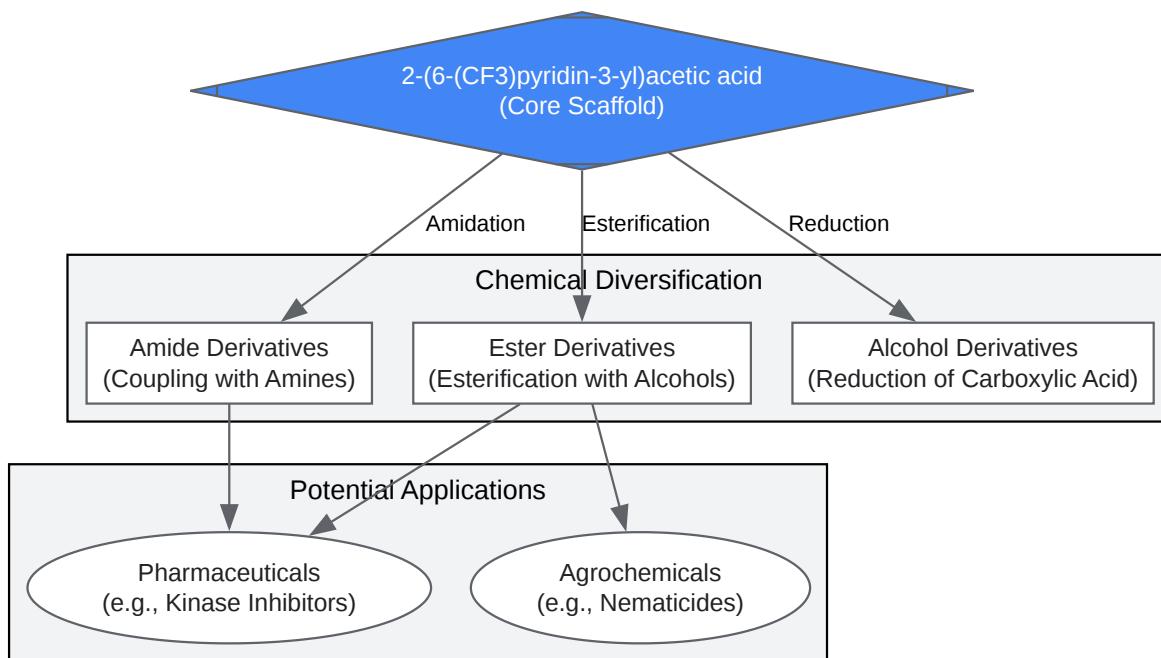
- **Workup and Purification:** After cooling, dilute the reaction with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude ester by column chromatography.
- **Deprotection:** Dissolve the purified ester intermediate in a suitable solvent like dichloromethane (DCM). Add trifluoroacetic acid (TFA) and stir at room temperature until deprotection is complete (monitored by LC-MS).
- **Isolation:** Remove the solvent and excess acid under reduced pressure to yield the final product, **2-(trifluoromethyl)pyridin-3-yl)acetic acid**.

Applications in Research and Development

The primary value of this compound lies in its role as a versatile intermediate for constructing more complex molecules with potential biological activity.[\[2\]](#)[\[4\]](#)

Medicinal Chemistry

The acetic acid functional group is an ideal handle for derivatization. It can be readily converted into amides, esters, or other functional groups to explore structure-activity relationships (SAR) in a drug discovery campaign. The trifluoromethylpyridine core is a feature of molecules investigated for a wide range of therapeutic areas. While patents may not list this exact starting material, they frequently describe final compounds where this moiety is a key component, such as in potential treatments for cardiovascular diseases or viral infections.[\[15\]](#)[\[16\]](#)



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Caption: Role as a central building block for chemical diversification.

Agrochemicals

The 6-trifluoromethylpyridine substitution pattern has become increasingly prevalent in modern agrochemicals since the 1990s.^{[10][17]} This scaffold is found in commercial herbicides, fungicides, and nematicides. The presence of the CF₃ group is often critical for biological activity.^[10] This makes **2-(6-(trifluoromethyl)pyridin-3-yl)acetic acid** a valuable starting point for the synthesis of new crop protection agents.

Analytical Characterization

Rigorous analytical confirmation is crucial to verify the identity and purity of the synthesized or procured material.

Protocol 1: NMR Spectroscopy

- ^1H NMR (400 MHz, DMSO-d₆): Protons on the pyridine ring would be expected to appear in the aromatic region (δ 7.5-8.5 ppm). The methylene protons (-CH₂-) of the acetic acid group would likely appear as a singlet around δ 3.8-4.0 ppm. The acidic proton (-COOH) would be a broad singlet, typically downfield (>12 ppm).
- ^{19}F NMR: A sharp singlet would be expected for the -CF₃ group.
- ^{13}C NMR: Signals corresponding to the pyridine ring carbons, the methylene carbon, the carboxyl carbon, and the quartet for the trifluoromethyl carbon (due to C-F coupling) would be observed.

Protocol 2: Mass Spectrometry (MS)

- Method: Electrospray Ionization (ESI) coupled with a mass analyzer (e.g., TOF or Quadrupole).
- Expected Ion: In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 206.04. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 204.03.

Protocol 3: High-Performance Liquid Chromatography (HPLC)

- Objective: To assess purity by separating the main compound from any impurities.
- Column: A reverse-phase C18 column is standard.
- Mobile Phase: A gradient of water (often with 0.1% formic acid or TFA) and an organic solvent like acetonitrile or methanol.
- Detection: UV detection, typically between 220-280 nm.
- Expected Result: A single major peak representing >95% purity for high-quality material.

Safety and Handling

As with all laboratory chemicals, appropriate safety measures must be observed.

- Identified Use: For laboratory research and manufacturing purposes only.[6]
- Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
- Storage: Store in a cool, dry, dark place under an inert atmosphere to maintain stability. For long-term storage, keeping it in a freezer at -20°C is recommended.[9]

Conclusion

2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acid stands out as a high-value chemical intermediate. Its structure is intelligently designed, combining the biologically relevant pyridine nucleus with the property-enhancing trifluoromethyl group and a synthetically versatile acetic acid handle. Its utility in constructing novel, complex molecules ensures its continued relevance in the demanding fields of pharmaceutical and agrochemical research and development. The synthetic and analytical protocols outlined in this guide provide a solid foundation for scientists to effectively utilize this potent building block in their pursuit of innovation.

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